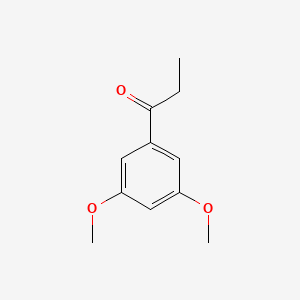

1-(3,5-Dimethoxyphenyl)propan-1-one

説明

1-(3,5-Dimethoxyphenyl)propan-1-one is an aromatic ketone with a propan-1-one backbone substituted by a phenyl ring bearing two methoxy groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a precursor or intermediate in pharmaceutical and organic synthesis. The methoxy groups act as electron-donating substituents, directing electrophilic substitution reactions to specific positions on the aromatic ring . Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (derived from analogous structures in ).

特性

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEMZJJEPMQHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302568 | |

| Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41497-31-8 | |

| Record name | NSC151918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with propanone in the presence of a base such as sodium hydroxide . This reaction typically proceeds via an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The use of solvents such as methanol or ethyl acetate can aid in the purification and isolation of the final product .

化学反応の分析

Types of Reactions: 1-(3,5-Dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as or .

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like or , leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Common Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Aldol Condensation | 3,5-Dimethoxybenzaldehyde, Propanone | Base (NaOH), Heat | Moderate to High |

| Oxidation | 1-(3,5-Dimethoxyphenyl)propan-1-one | Oxidizing agents (KMnO4) | Variable |

| Reduction | 1-(3,5-Dimethoxyphenyl)propan-1-one | Reducing agents (NaBH4) | High |

Chemistry

In organic synthesis, 1-(3,5-Dimethoxyphenyl)propan-1-one is used as an intermediate for producing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation and reduction, making it valuable for creating pharmaceuticals and agrochemicals.

Biology

This compound is significant in biological research for studying enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones. It can serve as a model compound for examining the behavior of similar structures in biological systems. Its reactivity can help elucidate mechanisms of action in biochemical processes.

Medicine

While not a drug itself, 1-(3,5-Dimethoxyphenyl)propan-1-one is utilized in synthesizing pharmaceutical compounds. Its derivatives may exhibit biological activity that warrants exploration for therapeutic applications. Preliminary research indicates potential anticancer properties and antioxidant activities.

Industrial Applications

In industry, this compound finds use in producing fragrances and flavors due to its aromatic properties. Its versatility as an intermediate allows it to be involved in various chemical processes essential for creating specialty chemicals.

Anticancer Activity Study

A notable study published in the Journal of Medicinal Chemistry investigated the effects of 1-(3,5-Dimethoxyphenyl)propan-1-one on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. This suggests its potential as a therapeutic agent in cancer treatment.

Antioxidant Properties

Research has shown that this compound exhibits significant antioxidant properties. In DPPH assays, it demonstrated an IC value around 28.08 µM TE/g, indicating its ability to scavenge free radicals effectively. This property suggests potential applications in formulations aimed at reducing oxidative stress.

作用機序

The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity. For instance, the carbonyl group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic aromatic substitution .

類似化合物との比較

Comparative Analysis with Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3,5-Dichlorophenyl)propan-1-one

- Substituents : 3,5-dichloro groups (electron-withdrawing) vs. 3,5-dimethoxy (electron-donating).

- Impact : Chlorine atoms increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution. This contrasts with the methoxy groups, which stabilize the ring via resonance.

- Molecular Weight : 217.07 g/mol ().

- Applications : Dichloro derivatives are often intermediates in agrochemicals, whereas dimethoxy derivatives are more common in pharmaceuticals .

1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one

- Substituents : Additional 4-hydroxy group alongside 3,5-dimethoxy.

- Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., water or ethanol).

- Molecular Weight : 210.23 g/mol ().

- Biological Relevance : Hydroxyl groups enhance interactions with biological targets, such as enzymes or receptors .

Variations in the Propanone Chain

2-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropan-1-one

- Structure: Trifluoromethyl (-CF₃) attached to the propanone chain.

- Impact: The -CF₃ group is highly electronegative, increasing lipophilicity and metabolic stability. This contrasts with the unmodified propanone chain in the parent compound.

- Molecular Formula : C₁₁H₁₁F₃O₃ ().

- Applications : Fluorinated compounds are prevalent in medicinal chemistry due to enhanced bioavailability .

Complex Derivatives with Pharmacological Activity

RS 39604 Hydrochloride

- Structure : Incorporates 3,5-dimethoxyphenyl group within a piperidine-containing scaffold.

- Pharmacology : Acts as a 5-HT4 receptor antagonist. The dimethoxyphenyl group likely contributes to receptor binding affinity.

- Molecular Formula : C₂₆H₃₈Cl₃N₃O₆S ().

- Comparison : Demonstrates how the 3,5-dimethoxyphenyl motif is integrated into larger bioactive molecules for targeted activity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(3,5-Dimethoxyphenyl)propan-1-one | 3,5-OCH₃ | C₁₁H₁₄O₃ | 194.23 | Electron-rich aromatic ring |

| 1-(3,5-Dichlorophenyl)propan-1-one | 3,5-Cl | C₉H₈Cl₂O | 217.07 | Electrophilic aromatic ring |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one | 4-OH, 3,5-OCH₃ | C₁₁H₁₄O₄ | 210.23 | Enhanced solubility |

| 2-(3,5-Dimethoxyphenyl)-3,3,3-trifluoropropan-1-one | 3,5-OCH₃, -CF₃ | C₁₁H₁₁F₃O₃ | 248.20 | High lipophilicity |

生物活性

1-(3,5-Dimethoxyphenyl)propan-1-one, also known as 3,5-dimethoxy-1-phenylpropan-1-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological activity.

Chemical Structure

The chemical formula for 1-(3,5-Dimethoxyphenyl)propan-1-one is . Its structure features a propanone backbone with a dimethoxy-substituted phenyl group, which is crucial for its biological activity.

Antioxidant Properties

Research indicates that compounds with methoxy groups exhibit significant antioxidant activity. The presence of the 3,5-dimethoxy substituents enhances the electron-donating ability of the phenolic structure, thereby increasing its capacity to scavenge free radicals. A study demonstrated that derivatives of 1-(3,5-Dimethoxyphenyl)propan-1-one showed promising results in reducing oxidative stress in vitro .

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 1-(3,5-Dimethoxyphenyl)propan-1-one. For instance, analogs have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of apoptotic markers . This suggests that 1-(3,5-Dimethoxyphenyl)propan-1-one may also possess similar anticancer properties.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In a model of neurodegeneration, it was found to reduce neuronal cell death and inflammation markers. This activity is attributed to its ability to modulate signaling pathways involved in neuroinflammation .

Synthesis

The synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-one can be achieved through various methods, including:

- Condensation Reactions : Utilizing starting materials like 3,5-dimethoxybenzaldehyde and propanone in a base-catalyzed reaction.

- Reduction Processes : Following initial synthesis with subsequent reduction steps to enhance yield and purity.

A detailed synthetic pathway is illustrated below:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Aldol condensation | Base catalyst (e.g., NaOH), room temperature |

| 2 | Reduction | NaBH4 in ethanol |

Study on Antioxidant Activity

A study published in Molecules assessed the antioxidant activities of various methoxy-substituted phenyl compounds. It was found that those with multiple methoxy groups exhibited significantly higher radical scavenging activities compared to their non-methoxylated counterparts .

Neuroprotective Study

In a recent investigation into neuroprotective agents, 1-(3,5-Dimethoxyphenyl)propan-1-one was tested against oxidative stress-induced neuronal damage. The results indicated a marked decrease in cell death and inflammatory cytokine production when treated with the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。